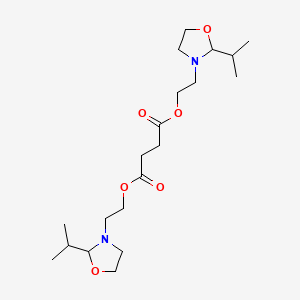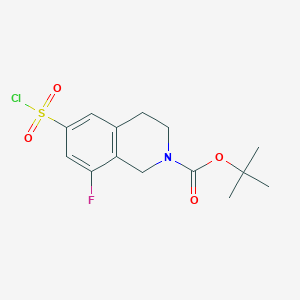
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a fluorine atom attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorosulfonylation: The chlorosulfonyl group is introduced by reacting the isoquinoline derivative with chlorosulfonic acid under controlled conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorosulfonyl group, yielding the corresponding sulfonic acid derivative.
Oxidation Reactions: Oxidation of the isoquinoline core can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Quinoline Derivatives: Formed from oxidation of the isoquinoline core.
科学研究应用
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl 6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
tert-Butyl 6-(methylsulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the chlorosulfonyl and fluorine groups in tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H17ClFNO4S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
tert-butyl 6-chlorosulfonyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17ClFNO4S/c1-14(2,3)21-13(18)17-5-4-9-6-10(22(15,19)20)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
SOWXRPWJSKCDQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)S(=O)(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
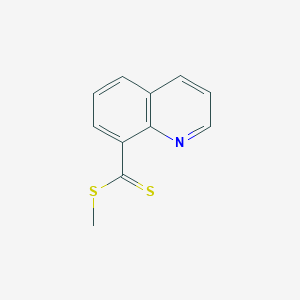
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
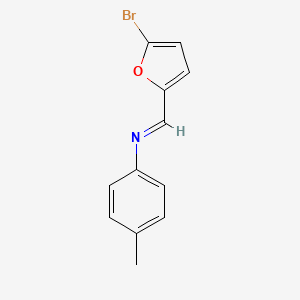

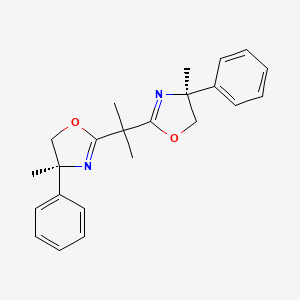
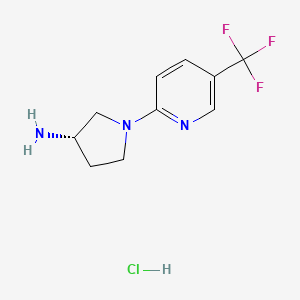

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
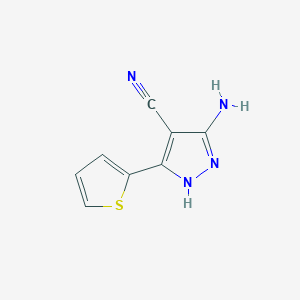

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
